Product packaging for Juniper camphor(Cat. No.:CAS No. 53840-55-4)

Juniper camphor

Cat. No.: B15051622
CAS No.: 53840-55-4
M. Wt: 222.37 g/mol
InChI Key: STRABSCAWZINIF-UHFFFAOYSA-N
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Description

Juniper camphor, a sesquiterpene alcohol, is a biologically active compound predominantly found in Juniperus communis L. (common juniper) berries and other botanicals such as Pulicaria somalensis and Syzygium samarangense . It is characterized by its crystalline structure (melting point: 165–166°C) and is often isolated via steam distillation or solvent extraction . This compound exhibits diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and phytotoxic activities . Its molecular structure (C₁₅H₂₆O) distinguishes it from monoterpene camphor (C₁₀H₁₆O), underscoring its unique chemical and functional profile .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B15051622 Juniper camphor CAS No. 53840-55-4

Properties

IUPAC Name

1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRABSCAWZINIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC2(CCCC(C2C1)(C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334584
Record name 1-Naphthalenol, decahydro-1,4a-dimethyl-7-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53840-55-4
Record name 1-Naphthalenol, decahydro-1,4a-dimethyl-7-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Natural Extraction Methods

Steam Distillation

Steam distillation remains the most widely used method for extracting juniper camphor from plant material. This technique involves passing steam through crushed juniper berries or leaves, volatilizing the essential oil components, which are subsequently condensed and separated. The quality and yield of this compound depend on factors such as plant species, geographical origin, and freshness of the material.

For instance, Juniperus communis berries harvested in Hungary are preferred for commercial distillation due to their high camphor content (3.16% in essential oil). Fresh berries yield a superior oil profile compared to dried counterparts, as partial dehydration alters terpene composition. A typical steam distillation setup operates at 100°C for 4–6 hours, yielding 1.2–2.5% essential oil by weight, with camphor constituting 2–5% of the total oil.

Table 1: Camphor Content in Juniperus Species via Steam Distillation
Species Plant Part Camphor Yield (%) Reference
J. communis Berries 3.16
J. turbinata Leaves 2.72
J. oxycedrus Wood 4.85

Synthetic Preparation Methods

Organic Synthesis Pathways

Synthetic routes to this compound involve cyclization of farnesyl pyrophosphate (FPP), a precursor in the mevalonate pathway. Acid-catalyzed cyclization of FPP yields cadinane sesquiterpenes, with this compound as a minor product. Recent advances utilize biocatalysts such as sesquiterpene synthases to improve stereochemical control, achieving a 12–18% yield in in vitro assays.

Key Reaction Steps:
  • Isomerization : Conversion of FPP to nerolidyl diphosphate via prenyltransferase.
  • Cyclization : Formation of the cadinane skeleton using a sesquiterpene synthase.
  • Oxidation : Introduction of hydroxyl groups via cytochrome P450 enzymes.

Analytical Characterization

Gas Chromatography–Mass Spectrometry (GC–MS)

GC–MS is the gold standard for quantifying this compound in essential oils. A study of Juniperus turbinata essential oil identified camphor (3.16%) alongside linalool (45.82%) and borneol (12.45%) using a DB-5MS column and helium carrier gas. Retention indices (Rcalculated = 1144; Rliterature = 1146) confirmed camphor identity.

Table 2: Phytochemical Profile of J. turbinata Essential Oil (GC–MS)
Compound Chemical Class Percentage (%)
Linalool Monoterpene oxygenated 45.82
Borneol Monoterpene oxygenated 12.45
Camphor Monoterpene oxygenated 3.16
α-Bisabolol Sesquiterpene oxygenated 1.86

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^{13}\text{C}$$-NMR analysis of this compound reveals distinct signals at δ 73.2 ppm (C-6 hydroxyl) and δ 22.5 ppm (C-10 methyl), confirming its cadinane backbone.

Optimization of Extraction Parameters

Temperature and Time

Steam distillation at 100°C for 4 hours maximizes camphor yield while minimizing thermal degradation. Ethanol extraction at 80°C for 60 minutes balances terpene recovery and solvent efficiency.

Table 3: Optimization of Solvent Extraction for Terpenoids
Parameter Optimal Value Camphor Yield (%)
Ethanol concentration 60% 2.91
Temperature 80°C 3.15
Extraction time 60 minutes 3.02

Comparative Analysis of Preparation Methods

Yield and Purity

  • Steam distillation : Yields 2–5% camphor but requires large plant quantities.
  • Solvent extraction : Achieves 3–4% camphor with higher co-extraction of phenolics.
  • Synthetic routes : Offers >90% purity but is cost-prohibitive for industrial use.

Chemical Reactions Analysis

Types of Reactions

Juniper camphor undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are often employed.

Major Products Formed

The major products formed from these reactions include various oxygenated derivatives, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Juniper camphor, the predominant monoterpene in Ashe juniper, has various applications, particularly concerning livestock management and pharmacological studies. Research has explored its impact on goats with different juniper consumption levels and its effects on rumen microorganisms . Additionally, studies investigate its biological activities and potential medicinal uses .

Scientific Research Applications

Pharmacokinetic Studies in Goats:

  • Objective: Determine if goats selected as high-juniper consumers (HJC) or low-juniper consumers (LJC) differ in their pharmacokinetic response to intraruminal dosing with camphor .
  • Method: A single intraruminal dose of monoterpene cocktail (0.270 g/kg of BW) containing 49.6% camphor was administered to Boer × Spanish goats. Blood samples were taken at 15 time points over 8 hours .
  • Results: Maximal plasma concentration of camphor was greater for LJC than HJC (P = 0.01), and total systemic exposure to camphor was five times less in HJC goats (P < 0.01) .
  • Conclusion: HJC goats possess internal mechanisms to reduce the bioavailability of camphor. A blood sample taken at 45 or 60 minutes post-administration can help identify HJC individuals within large goat populations .

Impact on Ruminal Microorganisms:

  • Objective: Investigate the impact of camphor on mixed ruminal microorganism fermentation in HJC and LJC goats .
  • Method: In vitro fermentations with camphor concentrations (0.00, 0.5, 0.99, 1.97, or 5.91 mM) were conducted using ruminal fluid from LJC and HJC goats fed either a juniper-free diet or a diet containing 30% fresh Juniperus ashei leaves .
  • Results: Camphor increased total short-chain fatty acid (SCFA) concentrations, but HJC goats did not show a greater ability to degrade camphor or produce SCFAs at a higher rate than LJC goats . Rumen fluid from juniper-free-fed goats exhibited greater concentrations of Ruminococcaceae, while juniper-fed goats contained more Coriobacteriaceae .
  • Conclusion: Camphor tolerance in goats is related to hepatic catabolic mechanisms rather than ruminal microbial degradation .

Molecular Basis for Camphor Sensitivity:

  • Objective: Explore the nature of activation pathways evoked by camphor and identify a putative interaction site at TRPV1 .
  • Method: Wild-type or mutated recombinant TRPV1 channels were expressed in human embryonic kidney cells, and cation currents were recorded using the whole-cell patch-clamp technique. Fluorescence resonance energy transfer measurements monitored changes in the spatial distribution of phosphatidylinositol 4,5-bisphosphate .
  • Results: Camphor modulates the TRPV1 channel through the outer pore helix domain, affecting its overall gating equilibrium. It may also regulate TRPV1 activity by inducing changes in the spatial distribution of phosphatidylinositol-4,5-bisphosphate on the inner leaflet of the plasma membrane .
  • Conclusion: The study provides insights into the structural basis for the modulation of the TRPV1 channel by camphor, explaining how camphor modulates thermal sensation in vivo .

Data Table: Comparison of Camphor Effects in HJC and LJC Goats

ParameterHJC GoatsLJC Goats
Plasma Camphor ConcentrationLower maximal concentration after intraruminal dosing Higher maximal concentration after intraruminal dosing
Systemic Exposure to CamphorFive times less total exposure Greater total exposure
Ruminal Microorganism ActivityNo greater ability to degrade camphor or produce SCFAs at a higher rate No greater ability to degrade camphor or produce SCFAs at a higher rate

Case Studies

While specific case studies are not available in the provided search results, the research findings suggest potential applications in livestock management:

  • Identifying High-Juniper-Consuming Goats: A single blood sample at 45-60 minutes post-camphor administration can help identify HJC goats, which is valuable for optimizing grazing strategies in juniper-infested rangelands .
  • Understanding Camphor Tolerance: Research indicates that camphor tolerance is linked to hepatic catabolic mechanisms rather than ruminal microbial degradation, offering insights into how goats adapt to diets high in juniper .

Additional Applications

  • Traditional Medicine: Camphor has been historically used in traditional medicine .
  • Essential Oils: Camphor is a component of essential oils found in various Juniperus species .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Juniper camphor shares structural and functional similarities with other terpenoids and oxygenated sesquiterpenes. Below is a comparative analysis:

Structural Analogues

A. Cedrol

  • Structure : A sesquiterpene alcohol (C₁₅H₂₆O) with a bicyclic framework.
  • Comparison: Both cedrol and this compound exhibit COX-2 inhibitory activity. Cedrol shows stronger binding affinity (-7.19 kcal/mol vs.
  • Sources : Cedrus spp., Juniperus spp. .

B. β-Elemene

  • Structure : A bicyclic sesquiterpene (C₁₅H₂₄) lacking oxygen functional groups.
  • Comparison: Unlike this compound, β-elemene is non-oxygenated, reducing its solubility and antioxidant efficacy. However, it demonstrates notable anticancer activity, a property less documented for this compound .
Functional Analogues

A. Camphor (C₁₀H₁₆O)

  • Structure: A monoterpene ketone with a bicyclic skeleton.
  • Antioxidant Capacity: this compound’s IC₅₀ values (81.2 mg/mL for DPPH; 64.4 mg/mL for ABTS) are weaker than ascorbic acid but comparable to other sesquiterpenes like α-sinensal .

B. α-Sinensal

  • Structure : A linear oxygenated sesquiterpene (C₁₅H₂₂O).
  • Comparison : Both compounds contribute to phytotoxic effects in Pulicaria somalensis essential oil. α-Sinensal’s lower abundance (7.7% vs. This compound’s 24.7%) suggests this compound is a more dominant phytotoxin .

Data Tables: Comparative Profiles

Table 2. Essential Oil Composition (%) in Selected Botanicals
Plant Source This compound (%) Cedrol (%) Camphor (%) α-Sinensal (%) Reference
Pulicaria somalensis 24.7 7.7
Juniperus communis 15.5* 2.1 3.8
Syzygium samarangense 15.5

Note: Values vary by extraction method and plant region.

Biological Activity

Juniper camphor, a significant monoterpene derived from various species of juniper, particularly Juniperus ashei and Juniperus communis, has garnered attention for its diverse biological activities. This article synthesizes findings from recent research to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antioxidant, anti-inflammatory, and potential therapeutic effects.

Chemical Composition

This compound is characterized by a complex chemical profile that includes various terpenes and other phytochemicals. Notably, it contains:

  • Monoterpenes : α-pinene, camphene, and β-myrcene.
  • Sesquiterpenes : δ-amorphene and β-udesmol.
  • Other Compounds : Polysaccharides, fatty acids, and organic acids such as glycolic and malic acid.

These components contribute to its biological properties, making it a subject of interest for pharmacological applications.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Recent studies have shown that extracts containing this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.3
Escherichia coli0.6
Bacillus subtilis0.6

These findings indicate that this compound can be effective in developing natural antimicrobial agents .

2. Antioxidant Activity

The antioxidant potential of this compound has been supported by studies demonstrating its ability to scavenge free radicals. The correlation between the concentration of oxygenated monoterpenes and antioxidant activity was established through multivariate statistical analysis. A specific study indicated that higher percentages of oxygenated monoterpenes corresponded with increased antioxidant activity against DPPH radicals .

3. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. Comparative studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

4. Pharmacokinetics and Herbivore Deterrence

A study on the pharmacokinetics of this compound in goats revealed that high-juniper-consuming (HJC) goats exhibited reduced bioavailability of camphor compared to low-juniper-consuming (LJC) goats. This suggests that HJC goats have physiological mechanisms that mitigate the effects of camphor, which may serve as a natural herbivore deterrent .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of juniper extracts highlighted the superior activity of acetone extracts obtained via ultrasound-assisted maceration against phytopathogens. The research indicated that 1-year-old juniper berries had higher antimicrobial potency than older berries .

Case Study 2: Antioxidant Activity

In another investigation focusing on essential oils from various Juniperus species, the antioxidant activity was measured using DPPH scavenging assays. The results demonstrated a strong correlation between the presence of specific terpenes and their antioxidant capacity .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Juniper camphor in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound in plant matrices. For example, β-elemene, β-selinene, and this compound were distinguished in mango stem bark extracts using GC-MS, with library spectrum matching (accuracy scores: 0.96–0.99) and molecular ion comparisons . Table 1 : Major components in industrial mango stem bark extract (Extract B)

PeakCompoundIdentification Method
2β-elemeneAuthentic standard comparison
3β-selineneLibrary spectrum (0.99 match)
7This compoundLibrary spectrum (0.99 match)

Q. How can researchers isolate this compound for in vitro bioactivity assays?

Steam distillation or solvent extraction (e.g., hexane or ethanol) is commonly used. Post-extraction, column chromatography or HPLC can isolate this compound. Studies on Pulicaria spp. essential oils highlight these methods, though purity validation via NMR or GC-MS is critical .

Q. What are the standard in vitro models for assessing this compound’s antioxidant activity?

The DPPH radical scavenging assay and ferric reducing antioxidant power (FRAP) are widely used. However, synergistic effects with flavonoids and polyphenols in plant extracts complicate attributing activity solely to this compound. Comparative studies with pure compounds are recommended .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s interaction with viral proteases?

Computational models (e.g., AutoDock Vina) analyze binding affinities between this compound and enzyme active sites. A 2021 study demonstrated its interaction with SARS-CoV-2 main protease (PDB ID: 6W63), highlighting hydrogen bonding and hydrophobic interactions (Figure 2) . Key steps:

  • Protein structure preparation (PDB database).
  • Ligand optimization (Avogadro software).
  • Validation via molecular dynamics simulations.

Q. What experimental designs address conflicting data on this compound’s mutagenic potential?

A 2024 chromosomal aberration study in pregnant rats used dose-response (50–200 mg/kg) and time-point sampling (7, 14, 20 days gestation). Non-significant increases in aberrations suggested low mutagenicity, but controls and standardized scoring protocols (e.g., OECD Guideline 475) are critical . Table 2 : Chromosomal aberrations in rat bone marrow (Day 7 of gestation)

Dose (mg/kg)Aberrations (Mean ± SD)p-value vs. Control
0 (Control)1.2 ± 0.3
501.5 ± 0.4>0.05
1001.7 ± 0.5>0.05
2002.0 ± 0.6>0.05

Q. How do researchers resolve contradictions in this compound’s role in synergistic antioxidant effects?

  • Method 1 : Fractionate extracts to isolate this compound and test its activity alone vs. in combination (e.g., checkerboard assay).
  • Method 2 : Use transcriptomic analysis to identify gene expression changes induced by this compound in antioxidant pathways (e.g., Nrf2/ARE signaling) .

Q. What in vivo models are appropriate for studying this compound’s metabolic impacts?

Goat rumen fermentation models (e.g., 30% Juniperus spp. diet) assessed camphor’s effects on microbial activity. Key parameters: volatile fatty acid production, pH, and lactate levels over 24-hour incubation .

Methodological Considerations

Q. How to design a robust dose-response study for this compound toxicity?

  • Feasibility (FINER criteria) : Use pilot studies to determine non-lethal doses.
  • Ethical compliance : Follow institutional animal care guidelines (e.g., IACUC approval).
  • Data collection : Include multiple endpoints (e.g., histopathology, serum biomarkers) .

Q. What statistical approaches validate this compound’s bioactivity in heterogeneous extracts?

Multivariate analysis (e.g., PCA or PLS-DA) can differentiate contributions of this compound from co-occurring compounds. A 2021 study used this to dissect antioxidant synergies in mango stem bark extracts .

Data Interpretation Challenges

Q. How to address discrepancies between in vitro and in vivo bioactivity findings?

  • Pharmacokinetics : Assess this compound’s bioavailability (e.g., Caco-2 cell absorption assays).
  • Metabolite profiling : Use LC-MS to identify active metabolites in plasma post-administration .

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